Adarotene
Overview
Description
Adarotene is a bioactive retinoid compound known for its potential therapeutic applications. It is chemically identified as (2E)-3-[3’-(Adamantan-1-yl)-4’-hydroxy[1,1’-biphenyl]-4-yl]prop-2-enoic acid . This compound has garnered attention due to its unique structure and significant biological activities, particularly in the fields of antimicrobial and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adarotene involves several steps, starting with the preparation of the adamantyl-biphenyl intermediate. This intermediate is then subjected to a series of reactions, including hydroxylation and esterification, to yield the final product . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality . The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Adarotene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Adarotene has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of retinoid chemistry and synthesis.
Medicine: This compound has shown promise as an antimicrobial agent against multi-drug resistant pathogens and as an anticancer agent Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development.
Mechanism of Action
Adarotene exerts its effects by binding to retinoic acid receptors (RARs), which are nuclear receptors involved in the regulation of gene expression . Upon binding, this compound modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis . This mechanism is similar to other retinoids but with unique structural features that enhance its specificity and potency .
Comparison with Similar Compounds
Adarotene is structurally similar to other retinoids, such as tazarotene and adapalene . it has unique features that distinguish it from these compounds:
Tazarotene: Both compounds bind to RARs, but this compound has a different substitution pattern on the aromatic ring, which may affect its binding affinity and specificity.
Adapalene: Adapalene is primarily used for acne treatment, while this compound has broader applications, including antimicrobial and anticancer activities.
List of Similar Compounds
- Tazarotene
- Adapalene
- CD437
- CD1530
This compound’s unique structure and diverse biological activities make it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c26-23-7-6-21(20-4-1-16(2-5-20)3-8-24(27)28)12-22(23)25-13-17-9-18(14-25)11-19(10-17)15-25/h1-8,12,17-19,26H,9-11,13-15H2,(H,27,28)/b8-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWBIEIZDDIEMW-FPYGCLRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC=C(C=C5)/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040390 | |
Record name | Adarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496868-77-0 | |
Record name | Adarotene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496868-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adarotene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496868770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6SU73VG8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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